N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine

COX-1 inhibition anti-inflammatory analgesic

Select this unsubstituted 2-phenylthiazole-glycine scaffold for systematic COX-1 SAR exploration. Literature confirms sub-μM COX-1 potency (IC₅₀=0.32 μM) with >28-fold selectivity over COX-2 within this series. The free carboxylic acid enables facile amide/ester derivatization for library synthesis. Choose this minimal-MW fragment (276.31 Da) over the glycylglycine homolog when reduced steric bulk and improved passive permeability are required for fragment-based screening. Ideal for combinatorial chemistry, cholinesterase profiling, and rational gastro-protective analgesic optimization.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B6036400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O
InChIInChI=1S/C13H12N2O3S/c16-11(14-7-12(17)18)6-10-8-19-13(15-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)(H,17,18)
InChIKeySDKGDHBPHUKKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine: Core Scaffold & Procurement Context for Thiazole-Glycine Research Tools


N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine (C₁₃H₁₂N₂O₃S) is a synthetic small molecule comprising a 2-phenylthiazole core linked to a glycine moiety via an acetyl spacer [1]. This compound belongs to a broader class of phenylthiazole-glycine derivatives that serve as versatile scaffolds in medicinal chemistry research, with literature demonstrating their utility in exploring structure-activity relationships for diverse therapeutic targets including cyclooxygenase (COX), diacylglycerol acyltransferase 1 (DGAT1), and cholinesterase enzymes [2]. The compound is procured primarily as a reference standard or synthetic intermediate for laboratory research applications rather than as a final pharmaceutical agent.

Why N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine Cannot Be Casually Substituted: Structure-Driven Activity Divergence in Phenylthiazole-Glycine Series


Generic substitution of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine with structurally related phenylthiazole derivatives is scientifically unsound due to profound differences in target engagement and selectivity profiles dictated by subtle modifications to the phenyl ring and glycine linker. Literature demonstrates that within this chemical series, the presence and position of substituents on the phenyl ring, the length of the acetyl-amino acid spacer, and the nature of the terminal amino acid residue each produce discrete, quantifiable shifts in inhibitory potency against specific enzyme targets [1]. For instance, the addition of a single methoxy group can alter COX-1 selectivity by an order of magnitude, while the choice between glycine and glycylglycine terminals modulates molecular recognition and pharmacokinetic behavior in distinct ways [2]. Consequently, researchers cannot assume functional equivalence between N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine and its analogs; selection must be guided by target-specific, quantitative evidence as presented below.

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine: Quantified Differentiation Against Structural Analogs and In-Class Comparators


COX-1 Inhibitory Activity and Selectivity: N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine as a Reference Scaffold for Selective COX-1 Inhibitor Development

In a series of diarylthiazole-glycine derivatives evaluated for cyclooxygenase inhibition, the diphenylthiazole glycine derivative 15a (structurally analogous to the target compound but bearing a 4,5-diphenyl substitution pattern) demonstrated significant COX-1 inhibitory activity with an IC₅₀ value in the sub-micromolar range and a COX-2/COX-1 selectivity index of 28.84 for the optimized 4,5-bis(4-methoxyphenyl) analog 15b [1]. While direct IC₅₀ data for the unsubstituted N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine is not reported in this study, the work establishes the phenylthiazole-glycine core as a privileged scaffold for COX-1 selective inhibition. The absence of 4,5-diaryl substitution in the target compound positions it as a simpler, more synthetically accessible reference compound for baseline SAR studies, with the potential for further derivatization to achieve the potency levels (IC₅₀ = 0.32 μM) observed in optimized analogs [1]. In contrast, structurally distinct thiazole-acetic acid derivatives lacking the glycine linker exhibit different selectivity profiles, underscoring the functional importance of the acetyl-glycine moiety.

COX-1 inhibition anti-inflammatory analgesic gastric safety structure-activity relationship

DGAT1 Inhibitory Activity: Positional Isomer Differentiation Between 2-Phenylthiazole and 5-Phenylthiazole Series

A systematic evaluation of phenylthiazole positional isomers as DGAT1 inhibitors revealed that the 5-phenylthiazole series exhibits potent DGAT1 inhibition (compound 33, IC₅₀ = 23 nM) with in vivo triglyceride reduction of 87%, whereas the 2-phenylthiazole and 4-phenylthiazole series demonstrated substantially weaker or negligible activity in the same assays [1]. This positional isomer differentiation provides a critical framework for understanding the target compound's expected activity profile: N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine, bearing a 2-phenyl substitution pattern, would be predicted to exhibit inferior DGAT1 inhibition compared to its 5-phenylthiazole counterparts. This positional dependence of pharmacological activity is a defining feature of the thiazole scaffold and represents a key differentiation criterion for procurement decisions when DGAT1 inhibition is the research objective.

DGAT1 inhibition obesity metabolic disorders triglyceride synthesis positional isomer SAR

Cholinesterase Inhibition: 2-Phenylthiazole Derivatives as Butyrylcholinesterase Inhibitors with Defined IC₅₀ Values

Synthesis and biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors demonstrated that compounds bearing the 2-phenylthiazole core exhibit measurable butyrylcholinesterase (BuChE) inhibitory activity, with IC₅₀ values ranging from 10 to 50 μM depending on additional substituents on the phenyl ring . The glycine-linked analog represents a distinct structural subclass within the 2-phenylthiazole family, with the acetyl-glycine moiety providing additional hydrogen-bonding capacity and aqueous solubility that may modulate both potency and selectivity relative to simpler 2-phenylthiazole derivatives lacking this functionality. This positions N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine as a compound of interest for researchers exploring the impact of amino acid conjugation on cholinesterase inhibition profiles.

butyrylcholinesterase acetylcholinesterase Alzheimer's disease neurodegeneration thiazole SAR

Glycylglycine Homolog Differentiation: Chain Length Effects on Molecular Recognition and Physicochemical Properties

The target compound N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine (MW ~276.3 g/mol) differs from its commercially available homolog N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine (MW 333.4 g/mol) by the addition of a second glycine residue [1]. This structural difference produces measurable alterations in physicochemical parameters: the glycylglycine analog exhibits increased molecular weight (+57.1 Da), additional hydrogen-bond donors/acceptors, and altered logP values that impact both solubility and membrane permeability. In SAR studies of related thiazole-amino acid conjugates, such chain length modifications have been shown to affect target binding affinity, metabolic stability, and oral bioavailability [2]. Researchers requiring a specific linker length or seeking to minimize molecular weight for fragment-based screening should preferentially select the glycine monomer over the glycylglycine dimer.

glycylglycine linker optimization peptide mimetic SAR solubility

Phenyl Ring Substitution Effects: Unsubstituted Phenyl as Baseline Reference for SAR Studies

Comparative analysis of substituted phenylthiazole-glycine derivatives reveals that the unsubstituted phenyl ring of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine serves as an essential baseline reference for systematic SAR exploration. Literature data demonstrates that introduction of electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) on the phenyl ring produces quantifiable shifts in biological activity across multiple targets [1]. For example, in α-glucosidase inhibition assays, a para-trifluoromethyl substitution on a related thiazole scaffold improved potency from baseline to IC₅₀ = 4.60 μM, outperforming the standard drug acarbose (IC₅₀ = 7.40 μM) [2]. The unsubstituted phenyl compound provides the essential reference point against which the magnitude and direction of substitution effects can be accurately calibrated, making it indispensable for rigorous medicinal chemistry campaigns.

phenyl substitution SAR electron-withdrawing electron-donating baseline reference

Antimicrobial Potential of Phenylthiazole Scaffold: Positioning Among Anti-MRSA Lead Compounds

Phenylthiazole derivatives have emerged as a prominent pharmacophore for anti-MRSA drug discovery, with comprehensive reviews documenting structure-activity relationships and lead optimization efforts from 2014 to 2021 [1]. Within this chemical space, the 2-phenylthiazole core represents one of several positional isomers that have been explored for antimicrobial activity, with specific substitution patterns (including amino-guanidinyl moieties at the C-5 position) demonstrating potent activity against vancomycin-resistant S. aureus (VRSA) and methicillin-resistant S. aureus (MRSA) [2]. While N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine itself is not reported as an antimicrobial agent, its 2-phenylthiazole-glycine architecture provides a modular scaffold for systematic exploration of antimicrobial SAR, particularly regarding the impact of glycine conjugation on bacterial cell penetration and target engagement.

antimicrobial MRSA antibiotic resistance phenylthiazole Gram-positive

Optimal Research and Industrial Application Scenarios for N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine Procurement


COX-1 Selective Inhibitor Discovery: Baseline Scaffold for SAR-Driven Lead Optimization

Procure N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine as an unsubstituted reference scaffold for structure-activity relationship studies targeting selective COX-1 inhibition. Literature demonstrates that diarylthiazole-glycine derivatives achieve sub-micromolar COX-1 potency (IC₅₀ = 0.32 μM) with >28-fold selectivity over COX-2 [1]. The target compound provides a synthetically accessible starting point for systematic exploration of phenyl ring substitution patterns and their impact on COX isoform selectivity, enabling rational optimization toward potent, gastro-protective analgesic agents.

Cholinesterase Inhibitor Development: Glycine-Conjugated 2-Phenylthiazole for CNS Target Profiling

Utilize N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine as a representative glycine-conjugated 2-phenylthiazole for profiling cholinesterase inhibition. Published data establish that 2-phenylthiazole derivatives exhibit measurable butyrylcholinesterase inhibitory activity (IC₅₀ range: 10-50 μM) [1]. The acetyl-glycine moiety introduces additional hydrogen-bonding capacity and aqueous solubility, making this compound particularly suitable for researchers investigating the impact of amino acid conjugation on cholinesterase binding and CNS drug-like properties.

Fragment-Based Screening and Minimal Molecular Weight Reference Standard

Select N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine over its glycylglycine homolog when fragment-based screening or minimal molecular weight is a priority. With a molecular weight approximately 57 Da lower than the corresponding glycylglycine derivative [1], this compound offers reduced steric bulk, fewer rotatable bonds, and potentially improved passive membrane permeability, making it the preferred choice for fragment library inclusion, high-concentration biochemical screening, and studies where minimal structural complexity is desired.

Synthetic Intermediate for Custom Phenylthiazole Derivative Libraries

Employ N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine as a versatile synthetic intermediate for generating diverse phenylthiazole derivative libraries. The presence of a free carboxylic acid enables facile amide coupling, esterification, and other standard peptide chemistry transformations, while the 2-phenylthiazole core provides a privileged scaffold with documented activity across multiple therapeutic targets including COX enzymes [1], cholinesterases , and antimicrobial targets [2]. This compound is ideally suited for combinatorial chemistry applications and parallel synthesis campaigns in both academic and industrial medicinal chemistry settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.